
(2S)-1-(piperazin-1-yl)butan-2-ol
Overview
Description
(2S)-1-(piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(2S)-1-(piperazin-1-yl)butan-2-ol is a piperazine derivative with a butanol structure, featuring a chiral center that contributes to its stereochemistry and potential biological activity. The compound has a molecular weight of approximately 172.27 g/mol. The presence of the piperazine ring provides a versatile scaffold for drug design, making it useful in various pharmacological applications.
Pharmaceutical Applications
- (Building Block for Drug Synthesis ): this compound serves as a building block in synthesizing drugs targeting infections or neurological disorders. Piperazine derivatives are incorporated into various pharmacological agents due to their diverse biological activities.
- Dopamine Receptor Research : Piperazine-containing compounds have been explored for their potential as dopamine D3 receptor (D3R) antagonists, which are relevant in substance use disorder medications .
- Neuroprotective Agents : This compound can be used in developing neuroprotective agents targeting the Sigma-1 receptor (S1R), which is a promising target for therapies against neurodegenerative diseases .
Research Tools
- (Reagent in Chemical Synthesis) : this compound is utilized as a reagent in chemical synthesis for creating complex molecules with potential biological activities. The hydroxyl group on the butanol chain and the nitrogen atoms in the piperazine ring contribute to its reactivity.
- ** изучение взаимодействия **: Interaction studies involving this compound help to elucidate its binding affinity to biological targets and its mechanism of action, which is important for understanding its therapeutic potential.
Potential Biological Activities
Compounds containing piperazine structures have exhibited diverse biological activities, including:
- Anti-inflammatory
- Anthelmintic
- Antimalarial
- Antitumor activities
Mechanism of Action
The mechanism by which (2S)-1-(piperazin-1-yl)butan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(piperidin-1-yl)butan-2-ol: Similar structure but with a piperidine ring instead of a piperazine ring.
(2S)-1-(morpholin-1-yl)butan-2-ol: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
(2S)-1-(piperazin-1-yl)butan-2-ol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Introduction
(2S)-1-(piperazin-1-yl)butan-2-ol is a chiral piperazine derivative notable for its potential biological activities. This compound features a butanol chain linked to a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 172.27 g/mol. The compound's structure includes:
- A chiral center at the second carbon of the butanol chain.
- A hydroxyl group that contributes to its reactivity and biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 172.27 g/mol |
Chiral Center | Yes |
Functional Groups | Hydroxyl, Piperazine |
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. Studies have shown that compounds with the piperazine moiety can demonstrate both antibacterial and antifungal activities.
Key Findings:
- In vitro studies suggest that this compound has effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its mechanism of action may involve the induction of apoptosis in cancer cells.
Case Studies:
-
Cytotoxicity Assays : In vitro assays indicated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-C7). The IC values for these cell lines were reported in the micromolar range .
Cell Line IC Value (µM) MCF-7 5.3 CEM-C7 4.8 - Mechanism of Action : Flow cytometry analysis revealed that the compound can induce apoptosis by increasing caspase 3/7 activity, suggesting its potential as an anticancer agent .
Neuropharmacological Activity
The piperazine ring is associated with various neuropharmacological effects, including modulation of neurotransmitter systems.
Research Insights:
Studies indicate that derivatives similar to this compound can act as selective D3 receptor antagonists, which may have implications for treating neurological disorders . The structure–activity relationship (SAR) studies highlight the importance of specific substitutions on the piperazine ring for enhancing receptor affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2S)-1-(piperazin-1-yl)butan-2-ol, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The compound is synthesized via convergent reaction sequences involving amidation or alkylation of enantiomerically pure intermediates. For example, enantiomerically pure 3-hydroxybutyl linkers are derived from resolved amines, and stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Reflux conditions (e.g., toluene with triethylamine) are critical for optimizing coupling efficiency . X-ray crystallography (e.g., trifluoroacetate salts) validates stereochemical outcomes .
Q. Which analytical techniques are recommended for characterizing the structural purity of this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography resolves absolute configuration, as demonstrated for fluorobenzoyl-piperazinium derivatives . High-Performance Liquid Chromatography (HPLC) with chiral columns detects enantiomeric impurities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, gloves, and eye protection to avoid inhalation or skin contact. Spills should be vacuumed or swept into sealed containers, followed by decontamination with compatible solvents. Refer to safety data sheets for disposal guidelines and emergency contacts .
Q. What role does the hydroxyl group in this compound play in its chemical reactivity and intermolecular interactions?
- Methodological Answer : The hydroxyl group participates in hydrogen bonding, influencing crystallinity (e.g., in trifluoroacetate salts) and solubility in polar solvents. It also serves as a site for derivatization, such as esterification or etherification, to modify pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what challenges arise during chiral resolution?
- Methodological Answer : Chiral resolution using tartaric acid derivatives may fail due to similar pKa values of enantiomers. Alternative approaches include stereoselective synthesis (e.g., asymmetric reduction of ketones) or enzymatic resolution. Dynamic kinetic resolution (DKR) with transition-metal catalysts can improve yields .
Q. What strategies are employed to address discrepancies in pharmacological activity data for piperazine-containing compounds like this compound?
- Methodological Answer : Contradictions in activity data often stem from off-target interactions or metabolic instability. Structure-Activity Relationship (SAR) studies using analogs with modified piperazine substituents (e.g., aryl or fluorinated groups) help isolate critical pharmacophores. Radiolabeling (e.g., with fluorine-18) enables in vivo tracking of target engagement .
Q. How do variations in the piperazine ring substitution impact the physicochemical properties and biological activity of this compound derivatives?
- Methodological Answer : Substituents like 2,3-dichlorophenyl or 2-methoxyphenyl alter lipophilicity, affecting blood-brain barrier penetration. Quantitative Structure-Property Relationship (QSPR) models predict solubility and logP values, while impurity profiling (e.g., using reference standards) ensures batch consistency .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., hydroxylation or N-dealkylation). High-Resolution Mass Spectrometry (HRMS) detects metabolites, and deuterium labeling at vulnerable sites slows degradation. PET imaging with radiolabeled analogs (e.g., BMY14802) quantifies tissue distribution .
Q. What are the critical parameters to optimize in coupling reactions involving this compound as a building block?
- Methodological Answer : Key parameters include solvent polarity (e.g., DMF for amidation), temperature (reflux for 24+ hours), and stoichiometry of activating agents (e.g., HATU or EDCI). Protecting groups on the piperazine nitrogen prevent undesired side reactions during quinolinone or triazole coupling .
Q. How are computational methods integrated with experimental data to predict the receptor binding modes of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like Sigma1 receptors. Density Functional Theory (DFT) calculates charge distribution and hydrogen-bonding potential, validated by crystallographic data. Free-energy perturbation (FEP) simulations refine affinity predictions for fluorinated derivatives .
Properties
IUPAC Name |
(2S)-1-piperazin-1-ylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKAHRMNXZOAS-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCNCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN1CCNCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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